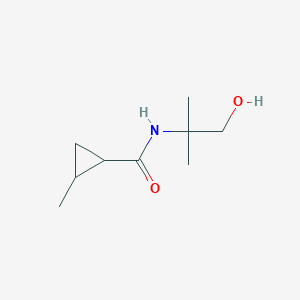
N-(4-cyanophenyl)-2-(3,4-dichlorophenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-cyanophenyl)-2-(3,4-dichlorophenoxy)acetamide, also known as clofibric acid amide, is a chemical compound that has been widely used in scientific research applications. It is a derivative of clofibrate, a lipid-lowering drug that has been used to treat hyperlipidemia since the 1960s. Clofibric acid amide has been found to have a variety of biochemical and physiological effects, which make it a valuable tool in laboratory experiments.
Mecanismo De Acción
Clofibric acid amide acts as an agonist for PPARs, particularly PPARα and PPARγ. When it binds to these receptors, it induces a conformational change that allows them to bind to DNA and regulate the expression of target genes. This leads to a variety of effects on lipid metabolism, glucose homeostasis, and inflammation.
Biochemical and Physiological Effects:
Clofibric acid amide has been found to have a variety of biochemical and physiological effects, including the ability to reduce serum triglyceride levels, increase HDL cholesterol levels, and improve insulin sensitivity. It has also been found to have anti-inflammatory effects, which may be beneficial in the treatment of a variety of diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(4-cyanophenyl)-2-(3,4-dichlorophenoxy)acetamide acid amide in laboratory experiments is its ability to modulate PPAR activity, which makes it a valuable tool for studying lipid metabolism and inflammation. However, it is important to note that this compound acid amide may have off-target effects, and its use should be carefully controlled to avoid unwanted effects.
Direcciones Futuras
There are many potential future directions for research on N-(4-cyanophenyl)-2-(3,4-dichlorophenoxy)acetamide acid amide. One area of interest is the development of more specific PPAR agonists that can target individual isoforms of the receptor. Another area of interest is the use of this compound acid amide in the treatment of metabolic diseases such as diabetes and obesity. Additionally, further research is needed to fully understand the mechanisms of action of this compound acid amide and its potential off-target effects.
Métodos De Síntesis
Clofibric acid amide can be synthesized by reacting 4-cyanophenyl isocyanate with 3,4-dichlorophenoxyacetic acid in the presence of a base. The reaction yields N-(4-cyanophenyl)-2-(3,4-dichlorophenoxy)acetamide acid amide as a white crystalline solid, which can be purified by recrystallization.
Aplicaciones Científicas De Investigación
Clofibric acid amide has been used in a variety of scientific research applications, particularly in the fields of pharmacology and toxicology. It has been found to have a variety of effects on the body, including the ability to modulate the activity of peroxisome proliferator-activated receptors (PPARs), which are involved in lipid metabolism and inflammation.
Propiedades
IUPAC Name |
N-(4-cyanophenyl)-2-(3,4-dichlorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O2/c16-13-6-5-12(7-14(13)17)21-9-15(20)19-11-3-1-10(8-18)2-4-11/h1-7H,9H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXSYKPCVACXJIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)NC(=O)COC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-ethylphenyl)-2-[[5-(4-ethylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B7503329.png)

![1-[[2-(3,4,5-Trimethoxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7503335.png)
![2-[(3-Chlorophenyl)methylamino]pyridine-3-carboxylic acid](/img/structure/B7503337.png)
![N-[(3-cyanophenyl)methyl]-2-fluoro-N-methylbenzamide](/img/structure/B7503351.png)
![N-[(3-cyanophenyl)methyl]-N,6-dimethylpyridine-3-carboxamide](/img/structure/B7503359.png)




![N-[(6-pyrazol-1-ylpyridin-3-yl)methyl]-4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-amine](/img/structure/B7503390.png)
![1-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B7503402.png)
